1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
CAS No.: 1159825-59-8
Cat. No.: VC11715808
Molecular Formula: C21H26Cl2N2O2
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1159825-59-8 |
---|---|
Molecular Formula | C21H26Cl2N2O2 |
Molecular Weight | 409.3 g/mol |
IUPAC Name | benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |
Standard InChI | InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-7-3-2-4-8-17)20(15-24-13-5-6-14-24)18-9-11-19(22)12-10-18;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H |
Standard InChI Key | UINOWJDWHCYHDT-UHFFFAOYSA-N |
SMILES | CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES | CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound is a hydrochloride salt characterized by a pyrrolidine backbone substituted with a 4-chlorophenyl group and an N-methylcarbamate benzyl (CBZ) moiety. Its systematic IUPAC name is benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate hydrochloride.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 409.3 g/mol |
SMILES | CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
InChI Key | UINOWJDWHCYHDT-UHFFFAOYSA-N |
PubChem CID | 53487219 |
The chlorophenyl group enhances lipophilicity, while the CBZ moiety introduces steric bulk and potential protease resistance .
Synthesis and Preparation
Synthetic Pathways
Though explicit protocols are scarce, the synthesis likely involves:
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Pyrrolidine alkylation: Reaction of pyrrolidine with a 4-chlorophenyl-containing alkyl halide.
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Carbamate formation: Introduction of the N-CBZ group via benzyl chloroformate under basic conditions.
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Salt formation: Treatment with HCl to yield the hydrochloride salt.
The patent US9206116B2 describes analogous methods for synthesizing structurally related amino acid derivatives, emphasizing the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
Challenges in Synthesis
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Steric hindrance: The N-methyl and CBZ groups may impede reaction kinetics.
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Purification: The polar hydrochloride salt necessitates chromatographic or recrystallization techniques .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate water solubility (~10–50 mg/mL) and stability under ambient conditions when stored desiccated.
Table 2: Physicochemical Profile
Property | Value |
---|---|
Melting Point | Not reported |
LogP (Predicted) | 3.2 ± 0.5 |
pKa (Amine) | ~8.5 (protonated form) |
Analytical Characterization
Spectroscopic Data
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NMR: Expected signals include aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.0 ppm), and N-methyl singlet (δ 2.8 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 409.3 (M+H) confirms the molecular weight.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for purity analysis.
Research Challenges and Future Directions
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